molecular formula C14H13N3O3S3 B2607336 1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1428360-12-6

1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2607336
CAS No.: 1428360-12-6
M. Wt: 367.46
InChI Key: UBJANFMFUAFJIX-UHFFFAOYSA-N
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Description

1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including imidazole, sulfonamide, and thiophene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole core: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the thiophene moieties: The thiophene groups can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The thiophene moieties may interact with cellular receptors, modulating signal transduction pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide
  • N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide

Uniqueness

1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to the presence of both thiophene and imidazole rings, which confer distinct electronic properties and biological activities. The combination of these functional groups allows for versatile chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c1-17-8-13(15-9-17)23(19,20)16-7-10-4-5-12(22-10)14(18)11-3-2-6-21-11/h2-6,8-9,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJANFMFUAFJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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